molecular formula C18H24N4O3S B11167044 1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B11167044
M. Wt: 376.5 g/mol
InChI Key: GYYLYTGTFRJFQN-UHFFFAOYSA-N
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Description

1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound features a furan ring, a thiadiazole ring, and a piperidine ring, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylcarbonyl intermediate: This can be achieved by reacting furan with a suitable acylating agent under acidic or basic conditions.

    Synthesis of the 5-pentyl-1,3,4-thiadiazole intermediate: This involves the cyclization of appropriate precursors such as thiosemicarbazide with a pentyl group.

    Coupling of intermediates: The furan-2-ylcarbonyl and 5-pentyl-1,3,4-thiadiazole intermediates are then coupled with piperidine-4-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-ylcarbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
  • 1-(furan-2-ylcarbonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Uniqueness

1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H24N4O3S/c1-2-3-4-7-15-20-21-18(26-15)19-16(23)13-8-10-22(11-9-13)17(24)14-6-5-12-25-14/h5-6,12-13H,2-4,7-11H2,1H3,(H,19,21,23)

InChI Key

GYYLYTGTFRJFQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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